molecular formula C20H18ClN3O2 B11410484 butyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

butyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

Cat. No.: B11410484
M. Wt: 367.8 g/mol
InChI Key: ITDMYXSAHZUFHU-UHFFFAOYSA-N
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Description

BUTYL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is a synthetic compound belonging to the indolo[2,3-b]quinoxaline family. This class of compounds is known for its diverse biological activities, including antiviral, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate reagents. One common method includes the alkylation of 6H-indolo[2,3-b]quinoxaline with butyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaOCH₃ in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, BUTYL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology and Medicine

In biology and medicine, this compound has shown promise as an antiviral and anticancer agent. Its ability to intercalate with DNA makes it a potential candidate for drug development against viral infections and certain types of cancer .

Industry

In the industrial sector, derivatives of indolo[2,3-b]quinoxaline are explored for their use in developing new materials with specific electronic properties .

Mechanism of Action

The mechanism of action of BUTYL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE involves its interaction with DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6H-Indolo[2,3-b]quinoxaline: The parent compound, known for its biological activities.

    2,3-Dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Known for its antiviral properties

Uniqueness

BUTYL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE stands out due to its specific butyl and chloro substitutions, which enhance its biological activity and make it a versatile compound for various applications .

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

butyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate

InChI

InChI=1S/C20H18ClN3O2/c1-2-3-10-26-18(25)12-24-17-9-8-13(21)11-14(17)19-20(24)23-16-7-5-4-6-15(16)22-19/h4-9,11H,2-3,10,12H2,1H3

InChI Key

ITDMYXSAHZUFHU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

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